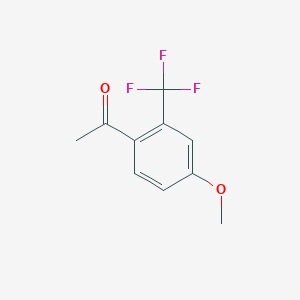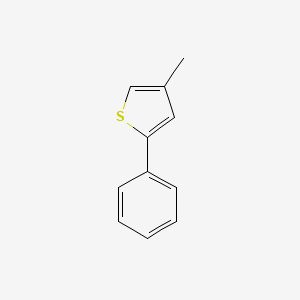
3-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring fused with phenyl groups and an acrylonitrile moiety, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile involves its interaction with cellular targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. This compound can also induce oxidative stress in cells, leading to cell death. The molecular pathways involved include the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-1,3-thiazole-2-amines: Known for their antileishmanial activity.
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: Used in medicinal chemistry for its antimicrobial properties.
Uniqueness
3-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is unique due to its acrylonitrile moiety, which provides additional reactivity and potential for further functionalization. This makes it a valuable compound for the development of new drugs and materials .
Propiedades
Fórmula molecular |
C18H12N2S |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
3-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C18H12N2S/c19-12-16(11-14-7-3-1-4-8-14)18-20-17(13-21-18)15-9-5-2-6-10-15/h1-11,13H |
Clave InChI |
HASYGYFEXQRRMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


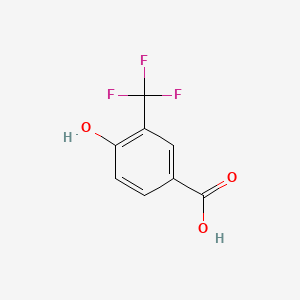

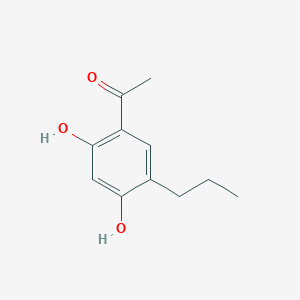


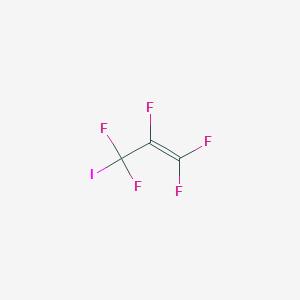
![1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone](/img/structure/B1305589.png)

![1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone](/img/structure/B1305591.png)
![1,3,6,7-tetrahydro-[1,4]dioxino[2,3-f]benzimidazole-2-thione](/img/structure/B1305594.png)
